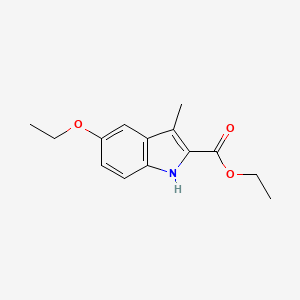

ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate

Beschreibung

Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate (CAS: 16381-43-4; molecular formula: C₁₄H₁₇NO₃; molecular weight: 247.30 g/mol) is a substituted indole derivative characterized by an ethoxy group at position 5, a methyl group at position 3, and an ethyl ester at position 2 of the indole core . The compound is synthesized via methods involving acylation, reduction, or hydrolysis, depending on the substituents and desired functional groups .

Eigenschaften

IUPAC Name |

ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-17-10-6-7-12-11(8-10)9(3)13(15-12)14(16)18-5-2/h6-8,15H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRRRAKWNZUILO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction typically occurs under mild conditions and results in the formation of the desired indole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic substitution reactions can introduce new substituents onto the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate has shown promise in various medicinal applications, particularly in the development of new therapeutic agents:

- Anticancer Activity: Similar indole derivatives have been studied for their ability to inhibit cancer cell proliferation. Research indicates that compounds with indole structures can act as effective inhibitors of specific kinases involved in cancer progression .

- Neuroprotective Effects: Indole derivatives have been found to exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. Studies suggest that modifications to the indole structure can enhance these protective effects against oxidative stress .

Synthesis of Novel Compounds

The compound serves as a versatile building block for synthesizing various functionalized indoles. Its reactivity allows it to participate in several chemical reactions:

- Alkylation Reactions: this compound can undergo alkylation to form more complex indole derivatives, which are valuable in pharmaceutical chemistry .

- Formation of Hydrazones: The compound can react with hydrazine derivatives to produce hydrazone hybrids, which have shown multifunctional properties including potential neuroprotective effects .

Case Study 1: Anticancer Research

A study investigated the anticancer properties of this compound analogs. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting the potential for developing new anticancer drugs based on this scaffold .

Case Study 2: Neuroprotection

Research focusing on neuroprotective agents highlighted the efficacy of indole derivatives, including this compound. The study demonstrated that these compounds could protect neural cells from oxidative damage, thus offering a pathway for therapeutic interventions in neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, influencing biological processes. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison of Selected Indole-2-carboxylates

Key Observations :

- Ethoxy vs.

- Ester Position : Moving the ester from position 2 (target compound) to position 3 (e.g., methyl 5-methoxy-1H-indole-3-carboxylate) reduces molecular symmetry and may affect crystallization behavior .

- Halogen Substitution : Chloro substituents (e.g., in ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate) enhance electrophilicity, facilitating nucleophilic substitution reactions .

Key Observations :

- Deprotection Strategies : this compound is synthesized via reductive deprotection of methoxy to ethoxy using triethylsilane and trifluoroacetic acid (TFA), a method also applicable to other alkoxy-substituted indoles .

- Acylation Efficiency : Propionyl chloride reacts efficiently with indole-2-carboxylates under mild conditions, yielding 3-alkylated derivatives in high yields (e.g., 88.8% for ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate) .

Biologische Aktivität

Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate (EEMIC) is an indole derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with EEMIC, including its mechanisms of action, biochemical pathways, and comparisons with similar compounds.

Chemical Structure and Properties

EEMIC is characterized by its indole structure, which consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound features an ethoxy group at the 5-position and a carboxylate group at the 2-position, contributing to its unique reactivity and solubility properties. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of approximately 247.3 g/mol .

Target of Action : EEMIC, as an indole derivative, interacts with various biological targets, influencing multiple biochemical pathways.

Mode of Action : Indole derivatives are known for their broad spectrum of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These activities are attributed to their ability to bind to multiple receptors and modulate cellular functions .

Biochemical Pathways

EEMIC influences several cellular processes:

- Cell Signaling : It affects pathways related to cell growth and apoptosis.

- Gene Expression : EEMIC can alter the expression of genes involved in critical biological functions.

- Metabolic Pathways : The compound interacts with various enzymes, potentially affecting metabolic flux and metabolite levels .

Biological Activities

Research indicates that EEMIC exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that EEMIC may inhibit bacterial growth, although the specific mechanisms remain to be fully elucidated .

- Cancer Therapy Potential : Similar indole derivatives have been studied for their roles in cancer treatment due to their ability to modulate pathways involved in cell proliferation and apoptosis .

- Enzyme Inhibition : EEMIC may act as an inhibitor for specific enzymes, contributing to its therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the biological activity of EEMIC:

- A study evaluating various indole derivatives found that compounds similar to EEMIC exhibited significant cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapy .

- Another research effort focused on the synthesis and evaluation of indole derivatives demonstrated that modifications at specific positions on the indole ring could enhance biological activity, indicating the importance of structural variations in determining efficacy .

Comparison with Similar Compounds

The following table compares EEMIC with similar indole derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | C₁₃H₁₅NO₃ | Hydroxyl group at the 5-position |

| Ethyl 2-methylindole-3-carboxylate | C₁₃H₁₅NO₃ | Methyl group at the 2-position |

| Ethyl 6-bromoindole-2-carboxylate | C₁₄H₁₂BrNO₂ | Bromine substitution at the 6-position |

EEMIC is distinguished by its specific combination of functional groups that enhance its solubility and reactivity compared to other indole derivatives .

Q & A

Q. What are the standard synthetic routes for ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, including:

- Indole core formation : Cyclization of substituted anilines or condensation reactions using intermediates like 3-formylindole derivatives .

- Esterification : Reaction of indole-2-carboxylic acid with ethyl alcohol in acidic conditions or using coupling agents like DCC (dicyclohexylcarbodiimide) .

- Functionalization : Introduction of ethoxy and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation .

Q. Optimization strategies :

- Catalysts : CuI or Pd-based catalysts for cross-coupling reactions (e.g., introducing trifluoromethoxy groups) .

- Solvents : Polar aprotic solvents (DMF, PEG-400) enhance reaction rates, while toluene or dichloromethane improves selectivity for benzoylation .

- Temperature : Reflux conditions (80–120°C) are critical for condensation steps, while low temperatures (−20°C) stabilize intermediates .

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., ethoxy at C5, methyl at C3) and ester functionality .

- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, while HPLC (>95% purity) validates final product .

- Mass spectrometry : HRMS (High-Resolution MS) provides exact mass verification (e.g., m/z calculated for C₁₃H₁₅NO₃: 233.1052) .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be resolved?

Contradictions often arise from:

- Catalyst variability : CuI vs. sodium acetate in condensation reactions may alter byproduct profiles .

- Solvent purity : Trace water in DMF can hydrolyze esters, reducing yields .

Resolution : - Design controlled experiments to isolate variables (e.g., catalyst screening under identical conditions).

- Use LC-MS to identify byproducts and adjust purification protocols (e.g., gradient column chromatography) .

Q. What computational methods support the study of this compound’s bioactivity?

Q. How do structural modifications (e.g., substituent position) impact biological activity?

- Ethoxy vs. methoxy : Ethoxy groups enhance metabolic stability compared to methoxy in pharmacokinetic studies .

- Methyl at C3 : Steric hindrance from the methyl group may reduce binding to flat aromatic pockets in enzymes .

Methodology : - Synthesize analogs (e.g., 5-methoxy or 3-ethyl variants) and compare IC₅₀ values in enzymatic assays .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Purification : Recrystallization from DMF/acetic acid mixtures is effective for small batches but impractical at scale .

- Cost : Trifluoromethanesulfonic anhydride (for triflate intermediates) is expensive; alternative reagents (Tf₂O) may reduce costs .

Methodological Tables

Q. Table 1. Comparative Yields Under Different Catalytic Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Byproducts Identified | Source |

|---|---|---|---|---|---|

| CuI | PEG-400 | 80 | 42 | None | |

| NaOAc | AcOH | 110 | 68 | Acetylated derivative | |

| Pd(PPh₃)₄ | Toluene | 100 | 55 | Dehalogenated product |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Interpretation |

|---|---|---|

| 1H NMR | δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂) | Ethoxy group confirmation |

| 13C NMR | δ 168.5 (C=O ester), δ 14.1 (CH₂CH₃) | Ester functionality |

| HRMS | m/z 233.1052 (M+H⁺) | Matches theoretical mass |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.